2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine is an organic compound characterized by its solid state and colorless to pale yellow crystalline appearance . It is a heterocyclic compound that contains both pyridine and pyrimidine rings, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine can be achieved through various routes. One common method involves the reaction of 3,4-dichloropyridine with 2,3-dichloropyridine to form an intermediate, which is then reacted with pyruvic acid ester to yield the target compound . The reaction typically requires the use of solvents such as ether or methanol and bases like potassium carbonate and sodium bicarbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes or signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine can be compared with other similar compounds, such as:
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: This compound has a benzyl group at position 7, which can influence its chemical reactivity and biological activity.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: The structural difference lies in the position of the nitrogen atoms in the pyrimidine ring, which can affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of applications in various fields of research and industry .
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXITQCDMMYFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)Cl)Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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